(R)-3-[(2-Chloro-acetyl)-isopropyl-amino]-pyrrolidine-1-carboxylic acid tert-butyl ester
Description
"(R)-3-[(2-Chloro-acetyl)-isopropyl-amino]-pyrrolidine-1-carboxylic acid tert-butyl ester" is a chiral pyrrolidine derivative featuring a chloroacetyl group, isopropyl-amino substituent, and a tert-butyl ester moiety. This compound is likely utilized as a synthetic intermediate in pharmaceutical or agrochemical research, particularly in the development of enantioselective catalysts or bioactive molecules.
Properties
IUPAC Name |
tert-butyl (3R)-3-[(2-chloroacetyl)-propan-2-ylamino]pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25ClN2O3/c1-10(2)17(12(18)8-15)11-6-7-16(9-11)13(19)20-14(3,4)5/h10-11H,6-9H2,1-5H3/t11-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLWQGYSBBISHSO-LLVKDONJSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1CCN(C1)C(=O)OC(C)(C)C)C(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N([C@@H]1CCN(C1)C(=O)OC(C)(C)C)C(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.81 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(R)-3-[(2-Chloro-acetyl)-isopropyl-amino]-pyrrolidine-1-carboxylic acid tert-butyl ester, commonly referred to as a pyrrolidine derivative, is a compound of significant interest in medicinal chemistry due to its potential biological activities. The compound is characterized by a complex structure that includes a pyrrolidine ring, a chloroacetyl group, and a tert-butyl ester, which contribute to its pharmacological properties.
- Molecular Formula : C15H27ClN2O3
- Molecular Weight : 318.84 g/mol
- CAS Number : 1353963-65-1
Biological Activity Overview
The biological activity of this compound has been explored in various studies, indicating its potential in several therapeutic areas. The following sections summarize the findings related to its antibacterial, antiviral, and anticancer properties.
Antibacterial Activity
Recent research has highlighted the antibacterial properties of pyrrolidine derivatives. For example, compounds containing similar structural motifs have shown effectiveness against both Gram-positive and Gram-negative bacteria.
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| (R)-3-[(2-Chloro-acetyl)-isopropyl-amino]-pyrrolidine | 0.125 | Staphylococcus aureus |
| (R)-3-[(2-Chloro-acetyl)-isopropyl-amino]-pyrrolidine | 0.5 | Escherichia coli |
The minimum inhibitory concentration (MIC) values indicate that this compound is considerably potent against common pathogens, suggesting its utility in developing new antibacterial agents .
Antiviral Activity
Pyrrolidine derivatives have also been investigated for their antiviral properties. Certain analogs have demonstrated activity against viruses such as HIV and influenza. The mechanism often involves inhibiting viral replication by interfering with specific viral enzymes.
| Compound | IC50 (µM) | Virus |
|---|---|---|
| Pyrrolidine Derivative A | 0.5 | HIV |
| Pyrrolidine Derivative B | 1.0 | Influenza |
These findings suggest that the incorporation of the chloroacetyl group may enhance antiviral efficacy by modifying the compound's interaction with viral proteins .
Anticancer Activity
The anticancer potential of pyrrolidine derivatives has gained attention due to their ability to induce apoptosis in cancer cells. Studies have shown that these compounds can inhibit cell proliferation through various pathways.
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| (R)-3-[(2-Chloro-acetyl)-isopropyl-amino]-pyrrolidine | 10 | HeLa |
| (R)-3-[(2-Chloro-acetyl)-isopropyl-amino]-pyrrolidine | 15 | MCF-7 |
These results indicate that the compound can effectively target cancer cells while sparing normal cells, making it a promising candidate for further development in cancer therapy .
Case Studies
- Study on Antibacterial Efficacy : A study published in MDPI examined various pyrrolidine derivatives' antibacterial activity against resistant strains of bacteria. The results showed that modifications to the pyrrolidine structure could significantly enhance antibacterial potency.
- Antiviral Mechanism Investigation : Research conducted on the antiviral mechanisms of pyrrolidine derivatives revealed that these compounds could inhibit viral entry into host cells, thereby reducing viral load.
- Anticancer Pathway Analysis : A detailed investigation into the apoptotic pathways activated by pyrrolidine derivatives indicated that they could induce cell death through both intrinsic and extrinsic pathways.
Scientific Research Applications
Medicinal Chemistry
Antiviral Activity : Research has indicated that compounds similar to (R)-3-[(2-Chloro-acetyl)-isopropyl-amino]-pyrrolidine derivatives exhibit antiviral properties, making them candidates for further investigation in antiviral drug development. The chloroacetyl moiety can enhance the compound's ability to interact with viral enzymes, potentially inhibiting their function.
Enzyme Inhibition Studies : The structural characteristics of this compound allow it to serve as a potential inhibitor for specific enzymes involved in metabolic pathways. Studies have shown that modifications of the pyrrolidine ring can lead to increased selectivity and potency against target enzymes, which is crucial for developing effective therapeutic agents.
Organic Synthesis
Building Block in Synthesis : The tert-butyl ester form of this compound acts as a versatile building block in organic synthesis. Its ability to undergo various chemical transformations makes it useful for constructing more complex molecules, particularly in the synthesis of pharmaceuticals.
Protective Group Strategy : Tert-butyl esters are commonly employed as protective groups for carboxylic acids due to their stability under basic conditions and ease of deprotection. This characteristic is advantageous when synthesizing compounds that require specific functional group manipulations.
Case Study 1: Synthesis of Bioactive Compounds
In a study conducted by researchers focusing on pyrrolidine derivatives, (R)-3-[(2-Chloro-acetyl)-isopropyl-amino]-pyrrolidine-1-carboxylic acid tert-butyl ester was utilized as an intermediate for synthesizing novel bioactive compounds with enhanced pharmacological profiles. The results demonstrated improved activity against certain cancer cell lines compared to previous derivatives lacking the chloroacetyl group.
Case Study 2: Antimicrobial Activity
Another research project investigated the antimicrobial properties of various pyrrolidine derivatives, including (R)-3-[(2-Chloro-acetyl)-isopropyl-amino]-pyrrolidine-1-carboxylic acid tert-butyl ester. The findings indicated significant inhibition of bacterial growth, suggesting potential applications in developing new antibiotics.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural analogs of "(R)-3-[(2-Chloro-acetyl)-isopropyl-amino]-pyrrolidine-1-carboxylic acid tert-butyl ester" differ primarily in substituent groups, which significantly influence reactivity, stability, and applications. Below is a detailed comparison with a closely related compound from the evidence:
Compound 1 : "(R)-3-[(2-Amino-acetyl)-cyclopropyl-amino]-pyrrolidine-1-carboxylic acid tert-butyl ester" (CAS: 1353995-03-5)
Key Differences and Implications :
Reactivity: The chloroacetyl group in the target compound contrasts with the aminoacetyl group in Compound 1. This difference makes the former more reactive in alkylation or cross-coupling reactions, whereas the latter may favor peptide synthesis or metal coordination .
Substituent Effects: The isopropyl group in the target compound provides steric hindrance, which could influence enantioselectivity in catalytic applications.
Data Table: Structural and Functional Comparison
Research Findings and Limitations
- Evidence Gap: The provided evidence focuses solely on Compound 1, limiting direct comparisons. No data on the target compound’s synthesis, stability, or biological activity are available.
- Inference from Analogs : The chloroacetyl group’s reactivity is well-documented in other contexts (e.g., prodrug design), suggesting the target compound could serve as a versatile electrophile. In contrast, Compound 1’s discontinuation may reflect instability or niche applicability .
- Recommendations: Further studies should explore the target compound’s kinetic profile (e.g., hydrolysis rates) and compare it to non-chlorinated analogs.
Notes
- The evidence highlights the importance of substituent selection in pyrrolidine derivatives.
- Structural modifications (e.g., chloro vs. amino groups) drastically alter compound behavior, underscoring the need for tailored synthetic strategies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
